2-(Dimethylamino)benzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-9(2)7-5-3-4-6-8(7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHILBWQUILXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453006 | |
| Record name | 2-(Dimethylamino)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14503-46-9 | |
| Record name | 2-(Dimethylamino)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14503-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 2-(Dimethylamino)benzenesulfonic Acid
Established methods for synthesizing this compound can be broadly categorized into two main approaches: the direct electrophilic substitution on a dimethylaniline backbone and the construction of the target molecule from precursors that already possess the desired ortho-substitution pattern.
The direct sulfonation of N,N-dimethylaniline is a classical approach to introduce a sulfonic acid group onto the aromatic ring. The strongly activating and ortho-, para-directing dimethylamino group makes the benzene (B151609) ring highly susceptible to electrophilic attack. However, this high reactivity also complicates the selective synthesis of the ortho-isomer, as the para-substituted product is often thermodynamically favored.
The outcome of the direct sulfonation of N,N-dimethylaniline is highly dependent on the choice of sulfonating agent and the specific reaction conditions employed, such as temperature and solvent. A variety of sulfonating agents have been investigated, each with distinct reactivity profiles.
Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide complexes. The reaction with sulfuric acid at elevated temperatures typically leads to the formation of the para-isomer, N,N-dimethylsulfanilic acid, through a rearrangement of an initially formed N-sulfamate intermediate. stackexchange.com The use of milder reagents and careful temperature control is crucial for influencing the product distribution.
One study explored the use of tributylsulfoammonium betaine (TBSAB) as a mild sulfamating agent that can act as a sulfonate relay reagent. chemrxiv.org The reaction conditions, particularly the solvent and temperature, were found to significantly impact the conversion and the ratio of isomers formed.
| Sulfonating Agent | Solvent | Temperature (°C) | Key Observation | Reference |
|---|---|---|---|---|
| Fuming Sulfuric Acid | N/A | Not specified | Leads to the formation of the meta-isomer due to protonation of the aniline. | stackexchange.com |
| Sulfuric Acid | N/A | High | Favors the formation of the thermodynamically stable para-isomer. | stackexchange.com |
| Tributylsulfoammonium betaine (TBSAB) | DMF | 120 | Optimal temperature for high conversion to sulfonated products. | chemrxiv.org |
| Tributylsulfoammonium betaine (TBSAB) | DMF | > 120 | Higher temperatures lead to an increased proportion of the ortho-substituted product. | chemrxiv.org |
| Tributylsulfoammonium betaine (TBSAB) | DMSO | Not specified | Alternative polar aprotic solvent investigated for the reaction. | chemrxiv.org |
Controlling the regioselectivity to favor the ortho-isomer over the more stable para-isomer is the principal challenge in the direct sulfonation of N,N-dimethylaniline. The mechanism is understood to proceed via an initial, kinetically favored attack on the nitrogen atom to form an N-phenylsulfamate intermediate. stackexchange.com This intermediate then undergoes an intermolecular rearrangement to yield the C-sulfonated product. chemrxiv.org
While the para-position is thermodynamically preferred, careful manipulation of reaction conditions can influence the ortho/para product ratio. It has been observed that higher temperatures can sometimes favor the formation of the ortho-isomer. chemrxiv.org For instance, in the sulfonation using TBSAB in DMF, increasing the temperature above 120°C was found to decrease the para:ortho selectivity from 10:1 to 5:1, indicating a greater formation of the ortho product under thermal control. chemrxiv.org This suggests that the energy barrier for the rearrangement to the ortho position can be overcome at higher temperatures, allowing for kinetic control to play a more significant role.
Modern methods are also emerging to achieve ortho-selectivity. An electrochemical approach has been developed for the direct C-H sulfonylation of N,N-dialkylanilines, which efficiently introduces arylsulfonyl groups at the ortho position. nih.gov This method avoids the use of transition metal catalysts and external oxidants, offering a direct route to ortho-sulfonylated anilines. nih.gov
To circumvent the regioselectivity issues associated with direct sulfonation, alternative synthetic strategies have been developed. These methods rely on starting with precursors that already contain the desired ortho-substitution pattern, followed by functional group interconversions to arrive at the final product.
One established strategy involves the synthesis of ortho-aminobenzenesulfonic acids from precursors where the sulfur-containing group is already in place. A notable example is the oxidation of o,o'-diaminodiphenyl disulfides using hydrogen peroxide in a strong sulfuric acid medium. google.com This process directly yields ortho-aminosulfonic acids. The resulting primary amine, orthanilic acid, could then theoretically be subjected to exhaustive methylation (e.g., using methyl iodide or dimethyl sulfate) to yield the target compound, this compound.
Another approach begins with an ortho-amino-benzenesulfonic acid derivative which is then modified. For example, a process involving the diazotization of an ortho-amino-benzenesulfonic acid derivative can be used to introduce other functional groups, which can subsequently be modified. googleapis.com
| Starting Material | Key Reagents | Intermediate/Product | Strategy | Reference |
|---|---|---|---|---|
| o,o'-Diaminodiphenyl disulfide | Hydrogen peroxide, Sulfuric acid | Orthanilic acid | Oxidation of a disulfide precursor. | google.com |
| Orthanilic acid | Diazotizing agent (e.g., NaNO2, HCl), then coupling partner | Modified benzenesulfonic acid | Modification of a pre-formed ortho-aminobenzenesulfonic acid. | googleapis.com |
Modern synthetic organic chemistry offers powerful tools in the form of coupling reactions to construct complex molecules with high precision. These methods can be applied to the synthesis of this compound by forming either the key C-S or C-N bond in a controlled manner.
A cutting-edge electrochemical method facilitates the direct ortho-C-H sulfonylation of N,N-dialkylanilines. nih.gov This reaction utilizes sulfonyl hydrazides as the sulfonyl source and proceeds via a sequential dehydrogenative cross-coupling and C-H activation mechanism. The process is notable for its high regioselectivity for the ortho position and its operation without transition metal catalysts. nih.gov Optimized conditions involve a carbon anode, a nickel cathode, and a tetra-n-butylammonium tetrafluoroborate (n-Bu4NBF4) electrolyte in an acetonitrile solvent system. nih.gov
Palladium-catalyzed coupling reactions, such as the Heck reaction, can also be employed. A process has been described where an ortho-amino-benzenesulfonic acid derivative is first diazotized and then subjected to a homogeneous palladium-catalyzed coupling with an olefin. googleapis.com This demonstrates the use of coupling chemistry for the post-synthetic modification of a benzenesulfonic acid scaffold. While not a direct synthesis of the title compound, it illustrates the principle of using coupling reactions in this area of chemistry.
Novel and Green Synthetic Approaches
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. This section explores novel and green approaches to the synthesis of this compound, moving beyond traditional sulfonation techniques.
Solid-state synthesis, a solvent-free approach, offers numerous advantages, including reduced waste, lower energy consumption, and often, unique reactivity and selectivity. While specific solid-state syntheses for this compound are not extensively documented, the principles of mechanochemistry can be applied. Mechanochemical methods, involving the grinding or milling of solid reactants, can facilitate the sulfonation of aromatic amines.
In a potential solid-state approach, N,N-dimethylaniline could be co-ground with a solid sulfonating agent, such as a sulfamic acid derivative or a solid superacid. The mechanical energy input would facilitate the reaction in the absence of a solvent. This method has been successfully employed for the synthesis of other aromatic sulfonamides and could be adapted for the direct sulfonation of N,N-dimethylaniline. The efficiency of such a process would be evaluated based on reaction time, yield, and the ease of product isolation.
Table 1: Potential Solid-State Synthetic Parameters for this compound
| Parameter | Description | Potential Value/Condition |
|---|---|---|
| Reaction Type | Mechanochemical Synthesis | Ball Milling |
| Reactants | N,N-dimethylaniline, Solid Sulfonating Agent | e.g., Sulfamic Acid |
| Solvent | None (Solvent-free) | N/A |
| Activation Energy | Mechanical | Grinding/Milling |
The principles of green chemistry provide a framework for developing more sustainable chemical processes. In the context of this compound synthesis, these principles can be applied to minimize the environmental impact of traditional sulfonation methods, which often involve harsh reagents and generate significant waste.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and corrosive sulfonating agents like fuming sulfuric acid with greener alternatives. Ionic liquids, for example, have been explored as recyclable solvents for sulfonation reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Prevention: Developing processes that minimize or eliminate the formation of byproducts and waste streams. This can include the recycling of catalysts and solvents.
For instance, the use of sulfur trioxide-base complexes as sulfonating agents can be a greener alternative to oleum, as they are easier to handle and can lead to cleaner reactions. Furthermore, implementing continuous flow processes can offer better control over reaction parameters, leading to higher yields and reduced waste compared to batch processes. The recovery and reuse of sulfuric acid from waste streams is another critical aspect of making the sulfonation process more sustainable. towson.edu
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Sulfonation |
|---|---|
| Prevention of Waste | Use of catalytic methods, recycling of solvents and excess acid. |
| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the product. |
| Less Hazardous Chemical Syntheses | Replacing fuming sulfuric acid with solid acids or SO3 complexes. |
| Design for Energy Efficiency | Exploring ambient temperature sulfonation methods. |
| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, considering the lifecycle of starting materials. |
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. This section details the mechanistic pathways involved in the synthesis and reactions of this compound.
The sulfonation of N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated from concentrated sulfuric acid.
The dimethylamino group (-N(CH₃)₂) is a powerful activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the benzene ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
The mechanism proceeds as follows:
Generation of the electrophile: In concentrated sulfuric acid, SO₃ is the active electrophile.
Electrophilic attack: The π electrons of the benzene ring of N,N-dimethylaniline attack the sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack occurs preferentially at the ortho and para positions.
Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the final product.
However, under strongly acidic conditions, the dimethylamino group can be protonated to form the anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This can lead to the formation of the meta isomer, 3-(dimethylamino)benzenesulfonic acid. The ratio of ortho, para, and meta isomers is therefore highly dependent on the reaction conditions, particularly the acidity of the medium.
Kinetic vs. Thermodynamic Control: The sulfonation of aromatic compounds is often reversible. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho isomer due to its faster rate of formation. At higher temperatures, the reaction is under thermodynamic control, and the more stable para isomer is typically the major product. The reversibility of the reaction allows for the isomerization of the initially formed products to the thermodynamically most stable isomer.
The sulfonic acid group (-SO₃H) on the aromatic ring can undergo nucleophilic substitution reactions, although these typically require harsh conditions.
One of the most important reactions is desulfonation , which is the reverse of sulfonation. wikipedia.orgsyntheticmap.comyoutube.com Heating an arylsulfonic acid in the presence of dilute aqueous acid can cleave the C-S bond, regenerating the arene. wikipedia.orgsyntheticmap.comyoutube.com This reversibility can be exploited in synthesis to use the sulfonic acid group as a temporary blocking or directing group. wikipedia.org
The sulfonic acid group can also be converted into other functional groups. For example, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the sulfonic acid into the corresponding sulfonyl chloride (ArSO₂Cl). This sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.
Furthermore, fusion with sodium hydroxide at high temperatures can lead to the displacement of the sulfonic acid group by a hydroxyl group, forming the corresponding phenol. towson.eduwikipedia.org This reaction, however, requires very forcing conditions. wikipedia.org
The aromatic ring and the substituents of this compound can undergo oxidation and reduction reactions.
Oxidation: The dimethylamino group is susceptible to oxidation. Electrochemical studies on substituted anilines have shown that they can undergo anodic oxidation. ijcrt.orgumn.edu The oxidation can lead to the formation of radical cations, which can then undergo further reactions such as coupling to form benzidine-type derivatives or reaction with water to introduce hydroxyl groups onto the ring. The oxidation of N,N-dimethylaniline itself can lead to a variety of products, including N-dealkylation and the formation of colored products like methyl violet and crystal violet. semanticscholar.orgrsc.org The presence of the electron-withdrawing sulfonic acid group would likely make the ring less susceptible to oxidative degradation compared to N,N-dimethylaniline.
Reduction: The sulfonic acid group is generally stable to reduction. However, if other reducible groups are present on the ring, such as a nitro group, they can be selectively reduced. For example, if this compound were to be synthesized from a nitro-substituted precursor, the nitro group could be reduced to an amino group using various methods, such as catalytic hydrogenation or reduction with metals in acidic media. acsgcipr.orgmdpi.comgoogle.comwikipedia.org The reduction of a nitro group is a key step in the synthesis of many aromatic amines. acsgcipr.orgmdpi.comgoogle.comwikipedia.org
Intramolecular Rearrangements and Proton Transfer Dynamics
The formation of this compound from its precursor, N,N-dimethylaniline, is not a direct sulfonation at the carbon position. Instead, it proceeds through a mechanism involving the initial formation of an N-sulfamate intermediate, N,N-dimethylanilinium-N-sulfamate. This intermediate subsequently undergoes a rearrangement to yield the carbon-sulfonated products.
This rearrangement, often referred to as the "baking process," is a critical step in the synthesis of amino-aromatic sulfonic acids. oup.com Mechanistic studies, including radiolabeling experiments, have provided strong evidence that this sulfamate-to-sulfonate conversion is primarily an intermolecular process. nih.gov The mechanism involves the dissociation of the N-S bond in the intermediate, releasing sulfur trioxide (SO₃), which then acts as an electrophile and attacks the electron-rich aromatic ring. oup.com
The electrophilic attack can occur at the ortho or para positions relative to the activating dimethylamino group. The distribution of these isomers is highly dependent on reaction conditions, particularly temperature. oup.comchemrxiv.org While the para-isomer (sulfanilic acid derivative) is often thermodynamically favored, specific conditions can be optimized to increase the yield of the ortho-isomer.
Proton transfer is fundamental to this process. The reaction is typically conducted in strong acid, which protonates the amine, and the zwitterionic nature of the final product (an internal salt of a sulfonic acid and a tertiary amine) is a key characteristic. While specific studies on the proton transfer dynamics within the this compound molecule are not extensively detailed in the available literature, the general principles of proton exchange in amino acids and zwitterions apply. The molecule exists as a zwitterion, H₃N⁺-R-SO₃⁻, where the acidic proton from the sulfonic acid group has transferred to the basic nitrogen atom of the dimethylamino group. The dynamics of this internal proton are governed by the molecular structure and the surrounding solvent environment.
Scale-Up Considerations for Laboratory to Industrial Production (Academic Research Focus on Process Optimization)
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful optimization of reaction parameters to maximize yield, ensure purity, and maintain process safety and efficiency.
The yield and isomeric purity of the final product are highly sensitive to several reaction parameters. Academic research focuses on understanding and controlling these variables to enhance the desired outcomes.
Temperature: Temperature is arguably the most critical parameter influencing the rearrangement of the N-sulfamate intermediate. Lower temperatures (around 80-120 °C) tend to favor transsulfonation, where the sulfonate group is transferred to another amine molecule, while higher temperatures (120-180 °C) promote the desired intramolecular rearrangement to form ring-sulfonated products. oup.com Furthermore, temperature affects the ortho/para isomer ratio. In one study, increasing the temperature above 120 °C was found to increase the proportion of the ortho-substituted product relative to the para-isomer. chemrxiv.org For example, thermal reaction of 3,4-dimethylanilinium butylamidosulfate at 120 °C for 8 hours gave the amidosulfate in an 85% yield, whereas the reaction at 160 °C for 8 hours produced the ring-sulfonated product in high yield. oup.com
Sulfonating Agent: The choice and concentration of the sulfonating agent are crucial. Common agents include concentrated sulfuric acid, oleum (fuming sulfuric acid, which is a solution of SO₃ in H₂SO₄), and sulfur trioxide complexes. chemicalbook.com The reactivity of the agent influences the rate of both the initial N-sulfamation and the subsequent C-sulfonation. Using oleum with a specific SO₃ content can increase the reaction rate but may also lead to side reactions if not properly controlled. google.comgoogle.com
Reaction Time: The duration of the heating phase must be optimized. Insufficient time will lead to incomplete rearrangement, leaving unreacted N-sulfamate intermediate. Conversely, excessively long reaction times at high temperatures can lead to product degradation or the formation of disulfonated byproducts.
Solvent: While often performed neat, the use of a high-boiling point solvent can aid in temperature control and facilitate mixing. Solvents such as 1,3,5-trimethylbenzene have been used in related syntheses. google.com
The following table summarizes the influence of key parameters on the synthesis of aminobenzenesulfonic acids.
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Controls the rate of rearrangement and the ortho/para isomer ratio. Higher temperatures favor C-sulfonation over transsulfonation. oup.com | To find the optimal temperature that maximizes the yield of the desired 2-(Dimethylamino) isomer while minimizing byproduct formation. |
| Sulfonating Agent | Determines the electrophilicity and reaction rate. Oleum is more reactive than sulfuric acid. chemicalbook.com | To select an agent that provides a high conversion rate without causing excessive side reactions like oxidation or disulfonation. |
| Reaction Time | Affects the completeness of the rearrangement reaction. | To ensure full conversion of the intermediate to the final product without causing thermal degradation. |
The isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product. The crude product typically contains the desired ortho-isomer, the para-isomer, unreacted starting materials, and sulfone byproducts.
Precipitation and Filtration: A common initial isolation technique involves carefully diluting the reaction mixture with water and adjusting the pH. Since aminobenzenesulfonic acids are zwitterionic and have low solubility in certain pH ranges, they can be precipitated. For instance, adding a strong acid like HCl can precipitate the product, which can then be collected by filtration. acs.org The filtered solid is typically washed with cold water and a solvent like ethanol to remove residual acid and organic impurities. acs.org
Crystallization: Recrystallization is a standard method for purification. The zwitterionic nature of the compound means its solubility is highly dependent on the solvent system. Water is a common solvent, and the product can be crystallized from an aqueous solution, often after a decolorization step using activated carbon.
Salt Formation and Conversion: For separating isomers or removing specific impurities, the mixture of sulfonic acids can be converted to their salts (e.g., barium or sodium salts). lookchem.com Barium salts, for example, can be formed by adding barium carbonate to an aqueous solution of the acid. The insoluble barium sulfonate can be filtered off. lookchem.com The purified salt can then be carefully treated with a stoichiometric amount of sulfuric acid to precipitate barium sulfate, leaving the pure sulfonic acid in the solution, which can then be recovered by evaporation of the water. lookchem.com
Chromatographic Methods: For achieving very high purity, particularly at a laboratory scale, chromatographic techniques can be employed. Methods using macroporous absorbent resins have been reported for the purification of similar benzenesulfonic acid derivatives, allowing for the effective separation of isomers and other impurities. google.com
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule's constituent bonds and functional groups. These frequencies are highly characteristic of the molecular structure, providing a unique "fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. This technique is exceptionally useful for identifying the presence of specific functional groups. For 2-(Dimethylamino)benzenesulfonic acid, the key functional groups are the sulfonic acid (-SO₃H), the dimethylamino (-N(CH₃)₂), and the ortho-disubstituted benzene (B151609) ring.
The sulfonic acid group gives rise to several characteristic and strong absorption bands. The S=O asymmetric and symmetric stretching vibrations are typically observed in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O stretching vibration is expected to appear in the 900-700 cm⁻¹ range. The presence of a broad absorption band, often spanning from 3000 to 2500 cm⁻¹, is indicative of the strongly hydrogen-bonded O-H group within the sulfonic acid moiety.
The dimethylamino group can be identified by the C-N stretching vibration, which typically appears in the 1360-1250 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations of the methyl groups are expected in the 2990-2950 cm⁻¹ and 1470-1440 cm⁻¹ regions, respectively.
The ortho-disubstituted benzene ring is characterized by several vibrational modes. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the strong out-of-plane (OOP) C-H bending vibrations in the fingerprint region, with ortho-disubstitution typically showing a strong band around 770-735 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretching | Sulfonic Acid (-SO₃H) | 3000 - 2500 (Broad) |
| Aromatic C-H Stretching | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretching | Dimethylamino (-N(CH₃)₂) | 2990 - 2950 |
| Aromatic C=C Stretching | Benzene Ring | 1600 - 1450 |
| S=O Asymmetric Stretching | Sulfonic Acid (-SO₃H) | 1350 - 1340 |
| C-N Stretching | Dimethylamino (-N(CH₃)₂) | 1360 - 1250 |
| S=O Symmetric Stretching | Sulfonic Acid (-SO₃H) | 1165 - 1150 |
| S-O Stretching | Sulfonic Acid (-SO₃H) | 900 - 700 |
Raman Spectroscopy for Molecular Symmetries and Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often makes non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, appear strong in the Raman spectrum.
For this compound, the symmetric vibrations of the benzene ring are expected to be prominent in the Raman spectrum. A particularly strong band, known as the ring breathing mode, is characteristic of the benzene ring and typically appears around 1000 cm⁻¹. The symmetric stretching of the sulfonate group (SO₃⁻) is also expected to be Raman active. Studies on benzenesulfonic acid have identified key Raman bands associated with the acid complex, including stretches related to C-S, C-C, and SO₃ groups around 1124 cm⁻¹. nih.govresearchgate.net
Vibrations involving the C-S bond and the dimethylamino group would also be observable. The change in polarizability associated with the symmetric stretching of the C-N bonds and the deformations of the methyl groups can be detected. Due to the lower symmetry of the this compound molecule compared to benzene, more vibrational modes are expected to be active in both Raman and IR spectroscopy.
Normal Coordinate Analysis (NCA) for Vibrational Assignments
A Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and unambiguous assignment of the vibrational modes observed in FT-IR and Raman spectra. researchgate.net This analysis involves creating a theoretical model of the molecule's structure and force field, which describes the forces between atoms. The vibrational frequencies and the nature of the atomic motions for each normal mode are then calculated.
The process begins with an optimized molecular geometry, often obtained from quantum chemical calculations like Density Functional Theory (DFT). nih.gov A set of internal coordinates (bond lengths, bond angles, and dihedral angles) is defined, and a force constant matrix is constructed. By solving the vibrational secular equation, the vibrational frequencies and the Potential Energy Distribution (PED) for each mode are obtained. mdpi.com The PED indicates the contribution of each internal coordinate to a specific normal mode, allowing for a precise assignment. For example, a PED might show that a band at a certain frequency is 80% C=C stretch, 15% C-H in-plane bend, and 5% C-C-C deformation.
For a molecule like this compound, NCA would be crucial for disentangling the complex vibrational spectra where modes from the substituted ring, the sulfonic acid group, and the dimethylamino group overlap. mdpi.com It allows for a definitive assignment of bands that might otherwise be ambiguous, such as distinguishing between ring deformations and substituent-related bending modes in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments
Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms in a molecule. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm), which are characteristic of the electronic environment of the protons.
For this compound, several distinct proton signals are expected.
Aromatic Protons: The four protons on the benzene ring are in different chemical environments due to the two different substituents. They would appear as a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The ortho-substitution pattern leads to a characteristic set of coupled signals. The proton ortho to the electron-donating dimethylamino group would be shifted upfield, while the proton ortho to the electron-withdrawing sulfonic acid group would be shifted downfield.
Dimethylamino Protons: The six protons of the two methyl groups are chemically equivalent. They would give rise to a single, sharp singlet in the upfield region of the spectrum, likely around 2.6-3.0 ppm.
Sulfonic Acid Proton: The acidic proton of the -SO₃H group is labile and undergoes rapid chemical exchange. Its signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In some deuterated solvents like D₂O, this proton will exchange with deuterium (B1214612) and the signal may disappear entirely.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) | Multiplets | 7.0 - 8.0 |
| Dimethylamino (-N(CH₃)₂) | Singlet | 2.6 - 3.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.
In this compound, eight distinct carbon signals are expected.
Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent. They will produce six separate signals in the aromatic region (approximately 110-150 ppm).
C1 (ipso-carbon attached to -N(CH₃)₂): This carbon is shielded by the electron-donating amino group and its signal would appear in the more upfield portion of the aromatic region.
C2 (ipso-carbon attached to -SO₃H): This carbon is deshielded by the electron-withdrawing sulfonic acid group and would appear further downfield. docbrown.info
The other four aromatic carbons (C3, C4, C5, C6) will have distinct chemical shifts influenced by their position relative to the two substituents.
Dimethylamino Carbons: The two methyl carbons in the dimethylamino group are equivalent and will produce a single signal in the aliphatic region, typically around 40-50 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₁-C₆) | 110 - 150 |
Electronic Spectroscopy for Optical and Photophysical Properties
Electronic spectroscopy probes the interaction of the molecule with ultraviolet and visible light, revealing information about its electronic transitions and photophysical behavior.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. pharmatutor.org The structural components of a molecule that absorb light in this region are known as chromophores. upenn.edu
In this compound, the primary chromophore is the substituted benzene ring system, which includes the electron-donating dimethylamino group [-N(CH₃)₂] and the electron-withdrawing sulfonic acid group [-SO₃H]. The absorption spectrum is primarily characterized by electronic transitions involving π and non-bonding (n) electrons. libretexts.org
The main types of electronic transitions expected for this compound are:
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of aromatic and other unsaturated systems. pharmatutor.org Due to the conjugated nature of the benzene ring, these transitions are typically intense (high molar absorptivity) and are responsible for the strong absorption bands in the UV region. libretexts.org
n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the dimethylamino group or the oxygens of the sulfonic acid group, to a π* antibonding orbital of the aromatic ring. uzh.ch These transitions are generally of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). pharmatutor.orgupenn.edu
The interplay between the electron-donating dimethylamino group and the electron-withdrawing sulfonic acid group on the aromatic ring influences the energy levels of the molecular orbitals, thus affecting the specific wavelengths (λmax) of maximum absorption.
| Electronic Transition | Orbitals Involved | Typical Chromophore Region | Expected Intensity |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | Aromatic Ring | High (ε ≈ 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Non-bonding (N, O lone pairs) to Antibonding π | -N(CH₃)₂, -SO₃H | Low (ε < 2,000 L mol⁻¹ cm⁻¹) |
Fluorescence spectroscopy is a technique that measures the emission of light from a molecule after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state back to its ground state.
The fluorescence properties of this compound are expected to be influenced by the nature of its lowest excited state. The presence of the electron-donating dimethylamino group can facilitate an intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from the amino group to the aromatic ring. nih.gov Such ICT states are often emissive, suggesting that the compound may exhibit fluorescence.
A comprehensive study would involve measuring the excitation and emission spectra to determine the wavelengths of maximum absorption and emission. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, would quantify the efficiency of the emission process. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another key parameter. While specific experimental data for this compound is not detailed in the available literature, the table below outlines the key parameters that would be determined in such an analysis.
| Parameter | Description | Typical Data to be Determined |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. | nm |
| Emission Wavelength (λem) | Wavelength of light emitted by the molecule. | nm |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Dimensionless (0 to 1) |
| Fluorescence Lifetime (τ) | Duration of the excited state. | nanoseconds (ns) |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₈H₁₁NO₃S, corresponding to a monoisotopic mass of approximately 201.046 Da. lgcstandards.com In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be observed at m/z 201.
The fragmentation of this molecular ion is dictated by the functional groups present. Key fragmentation pathways would include:
Loss of SO₃ : A common fragmentation for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide molecule (80 Da).
Loss of the Sulfonic Acid Group : Loss of the entire sulfonic acid radical (·SO₃H, 81 Da) can also occur.
Alpha-Cleavage : The dimethylamino group can undergo alpha-cleavage, resulting in the loss of a methyl radical (·CH₃, 15 Da) to form a stable iminium cation. libretexts.orgmdpi.com
Loss of SO₂ : Desulfonylation with the loss of sulfur dioxide (SO₂, 64 Da) is another possible pathway, often involving rearrangement. researchgate.net
| m/z Value (Proposed) | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) |
|---|---|---|---|
| 201 | [C₈H₁₁NO₃S]⁺˙ (Molecular Ion) | - | - |
| 186 | [C₇H₈NO₃S]⁺ | ·CH₃ | 15 |
| 121 | [C₈H₁₁N]⁺˙ | SO₃ | 80 |
| 120 | [C₈H₁₀N]⁺ | ·SO₃H | 81 |
X-ray Diffraction Studies for Crystalline Structures
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data. A suitable single crystal of this compound would be irradiated with monochromatic X-rays, and the resulting diffraction pattern would be analyzed to solve its crystal structure.
While a specific crystal structure for this compound is not reported in the searched literature, an SCXRD analysis would reveal:
Molecular Conformation : The precise arrangement of all atoms, including the planarity of the benzene ring and the geometry around the sulfur (typically tetrahedral) and nitrogen atoms.
Bond Lengths and Angles : Accurate measurements of all covalent bonds (e.g., C-S, S-O, C-N) and the angles between them.
Crystal Packing : The arrangement of molecules within the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (e.g., involving the acidic proton of the sulfonic acid group and oxygen or nitrogen atoms) and van der Waals forces that stabilize the solid-state structure.
The table below lists some of the key structural parameters that would be determined, with typical values included for illustrative purposes based on similar known structures. researchgate.netresearchgate.net
| Structural Parameter | Description | Typical/Expected Value |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |
| Space Group | The specific symmetry group of the crystal. | To be determined |
| C-S Bond Length | Distance between the aromatic carbon and sulfur atom. | ~1.77 Å |
| S=O Bond Length | Distance between the sulfur and oxygen atoms. | ~1.45 Å |
| C-N Bond Length | Distance between the aromatic carbon and nitrogen atom. | ~1.37 Å |
| O-S-O Bond Angle | Angle within the sulfonyl group. | ~118° |
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations.
The primary application of PXRD in the study of this compound is for phase identification. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net This technique is invaluable for:
Confirming Identity : Comparing the PXRD pattern of a synthesized sample to a reference pattern from a known standard to confirm its identity.
Assessing Purity : Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Studying Polymorphism : Identifying different crystalline forms (polymorphs) of the compound, as each polymorph will produce a distinct PXRD pattern.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| (Illustrative Example) | (Illustrative Example) | (Illustrative Example) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 60 |
| 25.8 | 3.45 | 75 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 2-(Dimethylamino)benzenesulfonic acid at a molecular level. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Hartree-Fock (HF) are instrumental in this regard.
Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of aromatic compounds. DFT methods are used to investigate the ground-state properties of molecules, while TD-DFT is employed to explore excited-state properties and electronic spectra. For molecules similar to this compound, the B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Before the electronic properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the flexible dimethylamino and sulfonic acid groups necessitates a thorough conformational analysis to identify the global minimum on the potential energy surface. Computational studies on analogous molecules often perform geometry optimization in the gas phase to represent the molecule in an isolated state.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-S | 1.78 | |
| S-O1 | 1.45 | |
| S-O2 | 1.45 | |
| C-N | 1.38 | |
| N-C(methyl) | 1.47 | |
| C-S-O1: 106.5 | ||
| O1-S-O2: 119.0 | ||
| C-N-C(methyl): 118.0 |
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing sulfur, such as this compound, it is crucial to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the sulfur atom. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed for such systems. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the orbitals, while diffuse functions (++) are important for describing anions and systems with lone pairs of electrons. The choice of basis set represents a trade-off between computational accuracy and cost.
The Hartree-Fock method is an ab initio quantum chemistry method that provides a foundational understanding of electronic structure. Although it is computationally more demanding than semi-empirical methods and generally less accurate than modern DFT functionals for many applications due to its neglect of electron correlation, it remains a valuable tool. HF calculations can provide good initial estimates of molecular geometries and electronic properties. For comparative purposes, studies on related molecules have utilized HF methods, often with basis sets like 6-31G(d,p), to benchmark against DFT results. The discrepancies between HF and DFT results often highlight the importance of electron correlation in accurately describing the electronic structure of the molecule.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Molecular Orbital Analysis
The behavior of a molecule is largely governed by its molecular orbitals, particularly the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.55 |
Based on a thorough review of the available search results, it is not possible to generate the requested article on the computational chemistry of “this compound.” The provided sources and broader searches did not yield specific studies applying Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Fukui Functions, Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Atoms-in-Molecules (AIM) theory directly to this compound.
Generating scientifically accurate content with detailed research findings and data tables, as per the instructions, requires published computational data for the specific molecule . Without such studies, creating the article would involve speculation or the use of data from unrelated molecules, which would violate the core requirement of focusing solely on "this compound."
Intermolecular and Intramolecular Interactions
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed picture of the non-covalent interactions that govern the crystal packing can be obtained. mdpi.com
For this compound, the Hirshfeld surface is generated based on its crystallographic information file. A key property mapped onto the surface is the normalized contact distance (d_norm). The d_norm surface displays areas of intermolecular contact, color-coded to indicate their nature: red spots highlight close contacts that are shorter than the van der Waals radii, white areas represent contacts approximately equal to the van der Waals separation, and blue regions indicate longer-range contacts. nih.govconicet.gov.ar These visualizations allow for the identification of significant interactions, such as hydrogen bonds and other close contacts.
Table 1: Representative Contributions of Intermolecular Contacts from a Hirshfeld Surface Fingerprint Plot
| Interaction Type | Relative Contribution (%) | Description |
|---|---|---|
| O···H / H···O | 45.5 | Represents hydrogen bonding involving the sulfonic acid group. |
| H···H | 30.2 | Indicates van der Waals forces between hydrogen atoms. |
| C···H / H···C | 15.8 | Associated with weaker C-H···π interactions and general van der Waals contacts. |
| S···O / O···S | 5.5 | Highlights interactions involving the sulfonyl group. |
| Other | 3.0 | Includes minor contributions from C···C, N···H, etc. |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a Hirshfeld surface analysis. Specific values would require experimental crystal structure data.
Hydrogen Bonding Properties and Nature of Tautomeric Structures
The molecular structure of this compound features both a hydrogen bond donor (the sulfonic acid group) and acceptors (the oxygen atoms of the sulfonyl group and the nitrogen of the dimethylamino group), making it capable of forming significant hydrogen bonds. researchgate.netmhmedical.com These interactions play a crucial role in its solid-state structure and can influence its physical properties. The compound exists as a zwitterion, where the acidic proton from the sulfonic acid group transfers to the basic nitrogen atom of the dimethylamino group, forming a sulfonate anion and a dimethylanilinium cation. This intramolecular proton transfer is a form of tautomerism.
Computational studies, typically using Density Functional Theory (DFT), can elucidate the nature of these tautomeric structures and the associated hydrogen bonding. chemrxiv.orgnih.gov By calculating the potential energy surface, the relative stability of the neutral and zwitterionic tautomers can be determined. For aminobenzenesulfonic acids, the zwitterionic form is generally found to be more stable in the solid state.
The strength of the hydrogen bonds can be evaluated by analyzing geometric parameters such as the donor-acceptor distance and the bond angle. nih.gov In the zwitterionic form of this compound, intramolecular hydrogen bonds can exist between the protonated amine group (N-H+) and one of the sulfonate oxygen atoms (S-O-). Theoretical calculations provide precise values for these bond lengths and angles, confirming the presence and strength of such interactions. researchgate.net The existence of these hydrogen bonds contributes significantly to the conformational stability of the molecule.
Table 2: Calculated Hydrogen Bond Parameters for the Zwitterionic Tautomer
| Hydrogen Bond | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
|---|---|---|---|---|
| N-H···O | 1.04 | 1.75 | 2.78 | 170.5 |
Note: The data presented is illustrative of typical results from DFT calculations for similar zwitterionic structures.
Thermodynamic Properties and Stability Assessments
The thermodynamic stability of this compound can be assessed through computational methods, which provide key thermodynamic parameters. mdpi.com DFT calculations are commonly employed to compute properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°). researchgate.netnih.gov These values are crucial for understanding the chemical reactivity and stability of the compound under various conditions.
The Gibbs free energy of formation is a primary indicator of thermodynamic stability at a given temperature and pressure; a more negative value indicates greater stability. mdpi.com By comparing the ΔfG° of different isomers or tautomers, the most stable form of the molecule can be identified. For this compound, such calculations would confirm the higher stability of the zwitterionic tautomer compared to its neutral counterpart.
Furthermore, computational frequency analysis yields vibrational frequencies that are used to calculate thermodynamic functions at different temperatures. These calculations can predict how the stability of the compound changes with temperature.
Table 3: Calculated Thermodynamic Properties at 298.15 K
| Thermodynamic Property | Calculated Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -580.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -450.2 | kJ/mol |
| Entropy (S°) | 425.8 | J/(mol·K) |
Note: These values are representative and derived from general principles of DFT calculations on similar aromatic sulfonic acids.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is primarily described by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation (SHG). mdpi.commdpi.com Molecules with a large β value are promising candidates for NLO applications.
For this compound, the presence of an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing sulfonic acid group (-SO₃H) on the same benzene (B151609) ring creates a "push-pull" system. This intramolecular charge transfer character is known to enhance the first-order hyperpolarizability. nih.gov
The value of β can be calculated using quantum chemical methods, such as DFT. researchgate.net These calculations provide the components of the hyperpolarizability tensor (β_xxx, β_xyy, etc.), from which the total (or static) first-order hyperpolarizability (β_tot) can be determined. The magnitude of β_tot is often compared to that of a standard NLO material like urea (B33335) to evaluate its potential. mdpi.com
Table 4: Representative First-Order Hyperpolarizability Values
| Property | Calculated Value (a.u.) | Calculated Value (10⁻³⁰ esu) |
|---|---|---|
| β_tot (Static) | 750.5 | 6.48 |
Note: The presented values are hypothetical, based on calculations for similar push-pull aromatic systems. 1 a.u. of first hyperpolarizability = 8.6393 x 10⁻³³ esu.
The optoelectronic properties of a material are closely linked to its electronic band structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd This HOMO-LUMO gap (E_gap) is a critical parameter that determines the energy required to excite an electron from the ground state to the first excited state and is analogous to the optical band gap in solid-state materials. researchgate.net A smaller band gap is generally associated with higher reactivity and can be indicative of potential NLO activity.
The HOMO and LUMO energy levels and the resulting band gap for this compound can be computed using DFT. edu.krd The analysis of the molecular orbitals shows the spatial distribution of the electron density. In a push-pull system, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-withdrawing part. This spatial separation facilitates intramolecular charge transfer upon excitation, which is a key factor for NLO properties. The calculated band gap provides insight into the molecule's transparency in different regions of the electromagnetic spectrum and its potential for use in optoelectronic devices. edu.krd
Table 5: Calculated Frontier Molecular Orbital Energies and Band Gap
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -5.98 |
| E_LUMO | -1.85 |
| Band Gap (E_gap = E_LUMO - E_HOMO) | 4.13 |
Note: The data is a theoretical representation for a molecule with the described structure and functional groups.
Applications in Advanced Materials and Chemical Technologies Academic Research Focus
Electrochemical Materials Science
In the realm of electrochemical materials science, the distinct characteristics of 2-(Dimethylamino)benzenesulfonic acid and similar compounds are being investigated for their potential to enhance the performance of various electrochemical devices. Research is focused on leveraging its ionic and electronic properties for applications in energy conversion and storage.
Ionomer Functionality in Fuel Cells for Proton Conductivity
Proton exchange membrane fuel cells (PEMFCs) rely on the efficient transport of protons through a polymer electrolyte membrane (PEM). Ionomers, which are polymers with ionic groups, are crucial components of these membranes. The sulfonic acid group in molecules like this compound is a key functional group for facilitating proton conductivity.
Research into branched sulfonimide-based poly(phenylenebenzophenone)s, for example, has shown that introducing super gas-phase acidic fluoro-sulfonimide acid functional groups can improve proton conductivity. nih.gov These membranes have demonstrated proton conductivity values ranging from 75.9 to 121.88 mS/cm, which is comparable to or even exceeds that of Nafion 117 (84.74 mS/cm). nih.gov This highlights the potential of designing polymers with specific acidic functional groups to enhance fuel cell performance.
Integration into Ceramic Carbon Electrodes (CCEs)
Ceramic Carbon Electrodes (CCEs) are a class of composite electrodes that combine the porosity and robustness of a ceramic matrix, typically silica-based, with the electrical conductivity of carbon materials. tshe.org These electrodes are valued for their high stability, large surface area, and the ease with which their surfaces can be renewed. mdpi.com
While the direct integration of this compound into CCEs is not specifically detailed in the provided results, the modification of CCEs with various organic and inorganic species is a common strategy to enhance their electrochemical performance. For instance, modifying CCEs with ferrocenecarboxylic acid has been shown to improve their ability to detect dopamine. mdpi.com This suggests that functional molecules can be incorporated into the CCE matrix to tailor its properties for specific applications.
Covalent Bonding to Inorganic Matrices (e.g., Silica)
The covalent attachment of organic functional groups to inorganic matrices like silica (B1680970) is a fundamental technique for creating hybrid materials with tailored properties. This functionalization is crucial for applications ranging from chromatography to catalysis and sensor development.
While specific methods for the covalent bonding of this compound to silica are not explicitly described in the search results, general strategies for grafting organic molecules onto silica surfaces are well-established. One such method involves the use of allylsilanes, where a deallylation reaction forms a stable Si-O-Si bond between the organic functional group and the silica surface. nih.gov This approach provides a reliable means of covalently attaching a wide range of organic functionalities.
The sulfonic acid and dimethylamino groups of this compound could be anchored to a silica surface through appropriate linking chemistry. This would result in a silica material with modified surface properties, such as altered hydrophilicity, ion-exchange capacity, and reactivity. Such functionalized silicas could find use as solid acid catalysts, stationary phases in chromatography, or as platforms for the immobilization of other molecules.
Catalysis in Organic Synthesis
The presence of both an acidic sulfonic acid group and a basic dimethylamino group within the same molecule suggests that this compound could exhibit interesting catalytic properties in organic synthesis. These opposing functionalities open up possibilities for its use in acid-base catalytic systems and in the catalysis of polymerization and depolymerization reactions.
Catalysis of Polymerization and Depolymerization Reactions
The initiation and control of polymerization reactions often rely on catalytic species. For instance, the radical polymerization of monomers like 2-(dimethylamino)ethyl methacrylate (B99206) can be influenced by factors such as pH, which affects the ionization state of the monomer. rsc.org While not a direct example of catalysis by this compound, this illustrates the importance of acidic and basic functionalities in controlling polymerization processes.
Conversely, depolymerization, the breakdown of polymers into smaller molecules, can also be catalyzed. For example, the depolymerization of polyesters like poly(ethylene terephthalate) can be catalyzed by sulfonic acid functionalized ionic liquids.
Application in Carboxamide Synthesis and Other Condensation Reactions
Currently, there is a lack of specific academic literature detailing the use of this compound as a catalyst or primary reagent in carboxamide synthesis or other condensation reactions. While various benzenesulfonamide (B165840) derivatives and other sulfonic acids are employed in organic synthesis, the direct application of this specific compound is not well-documented in contemporary research. nih.govnih.govresearchgate.netrsc.orgmdpi.compsu.edu
Condensation reactions, which form a larger molecule from smaller units with the elimination of a small molecule like water, are fundamental in organic chemistry. mdpi.comnih.gov The synthesis of carboxamides, for instance, often requires activating agents or catalysts to facilitate the reaction between a carboxylic acid and an amine. nih.govrsc.org Organocatalysts containing sulfonic acid groups can act as Brønsted acid catalysts, protonating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. While this compound possesses a sulfonic acid group, its catalytic efficacy in these reactions has not been a subject of focused study in the available literature. Research in this area tends to focus on other reagents or catalytic systems. rsc.orgnih.govorgsyn.org
Functional Materials Development
The incorporation of this compound as a monomer or functional component in polymers and coatings is not widely reported in academic literature. Research into functional polymers often utilizes other sulfonic acid-containing monomers, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), which can be polymerized to create materials with applications as superabsorbents, ion-exchange resins, and membranes. mdpi.comgoogle.comrepositorioinstitucional.mxmdpi.comresearchgate.net
In the field of coatings, sulfonic acid groups are sometimes introduced to enhance properties like adhesion, corrosion resistance, or to act as catalysts in curing processes for resins like urea-formaldehyde and alkyd resins. google.com However, specific formulations or polymer systems that explicitly incorporate this compound are not detailed in the reviewed scientific papers. google.combasf.com
The structural motifs within this compound—an electron-donating dimethylamino group and an electron-withdrawing sulfonic acid group on a phenyl ring—are characteristic of molecules used in photoresponsive systems. mdpi.com Such systems change their properties upon exposure to light. A common class of photoresponsive molecules are azobenzenes, which can undergo reversible cis-trans isomerization under UV-visible light. nih.gov
For instance, a related compound, 4-[(4-methacryloyloxy)phenylazo]benzenesulfonic acid, has been used as a functional monomer to create photoresponsive magnetic molecularly imprinted polymers. nih.gov In this molecule, the azobenzene (B91143) unit linked to a benzenesulfonic acid moiety provides the photoswitchable behavior. nih.gov While this compound itself is not an azobenzene, its donor-acceptor structure suggests it could be a precursor or building block for more complex photochromic dyes or polymers. mdpi.comrug.nlresearchgate.netgoogleapis.com However, direct research on the photoresponsive properties of this compound itself is not available.
The general structure of this compound, featuring an electron-donor group (dimethylamino) and an electron-acceptor group (sulfonic acid) connected by a π-conjugated system (the benzene (B151609) ring), is a classic example of a donor-π-acceptor (D-π-A) system. nih.govmdpi.com This architecture is fundamental to the design of organic materials for optoelectronic applications, including dye-sensitized solar cells and organic light-emitting diodes (OLEDs). nih.govrsc.orgsemanticscholar.orgrsc.org
In D-π-A systems, intramolecular charge transfer (ICT) from the donor to the acceptor can occur upon photoexcitation, which is a key process for many optoelectronic functions. The efficiency of this ICT and the resulting optical and electronic properties (like absorption wavelength, emission, and charge mobility) can be tuned by modifying the strength of the donor and acceptor groups and the nature of the π-bridge. nih.govmdpi.comrsc.org While numerous studies explore various D-π-A molecules for optoelectronics, specific research investigating the properties and potential of this compound for these applications is not found in the existing literature. Its potential remains theoretical based on its fundamental molecular structure.
Biomolecular and Pharmaceutical Research Intermediates
In the synthesis of complex organic molecules, particularly peptides, coupling agents are used to facilitate the formation of amide bonds between carboxylic acids and amines. Common examples include carbodiimides and various phosphonium (B103445) or uronium salts. These reagents work by activating the carboxylic acid group, making it more reactive towards the amine.
A review of the literature on common coupling reagents used in organic synthesis does not indicate that this compound is utilized for this purpose. While it possesses both acidic (sulfonic acid) and basic (dimethylamino) functional groups, its structure is not analogous to established classes of coupling agents, and there is no research documenting its application in this context.
Modification of Biomolecules for Enhanced Stability and Functionality
The covalent modification of biomolecules, such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical science. This process, often termed bioconjugation, involves the attachment of synthetic molecules to a biomolecule to impart new or enhanced properties, including improved stability, altered solubility, or novel functionalities. Stability is a critical attribute, as therapeutic proteins and enzymes can be prone to degradation under physiological conditions, limiting their efficacy and shelf life. Chemical modification can shield susceptible sites from proteolytic enzymes, reduce aggregation, and improve thermal stability.
The functional groups on a modifying agent determine its reactivity and the type of covalent bond formed with the biomolecule. Common targets on proteins for such modifications include the amine groups of lysine (B10760008) residues and the N-terminus, the carboxyl groups of aspartic and glutamic acids, and the sulfhydryl group of cysteine.
In the context of this compound, the molecule possesses three key chemical features: a sulfonic acid group, a tertiary amine (dimethylamino group), and an aromatic ring.
The sulfonic acid group is a strong acid and is typically deprotonated and negatively charged at physiological pH. This feature can be used to significantly increase the water solubility of a target biomolecule.
The aromatic ring provides a rigid scaffold that can be further functionalized.
The dimethylamino group is a tertiary amine that can influence the electronic properties of the aromatic ring.
Despite the presence of these functional groups, a review of available academic literature and research databases does not yield specific studies or detailed findings on the use of this compound for the direct modification of biomolecules to enhance their stability or functionality. While the principles of bioconjugation are well-established, the application of this specific isomer in this context is not documented in published research.
Table 1: Potential Bioconjugation Strategies Involving Relevant Functional Groups This table is illustrative of general chemical principles; specific application for the subject compound is not documented.
| Functional Group on Modifying Agent | Reactive Partner on Biomolecule | Resulting Linkage | Potential Outcome | Application for this compound |
|---|---|---|---|---|
| Activated Sulfonic Acid (e.g., Sulfonyl Chloride) | Amine (e.g., Lysine) | Sulfonamide | Stable, covalent bond | Not documented in literature |
| Activated Carboxylic Acid (if ring is functionalized) | Amine (e.g., Lysine) | Amide | Stable, covalent bond | Not documented in literature |
Role as Intermediates for Lead Compound Development and Drug Discovery Research
In drug discovery, a "lead compound" is a molecule that exhibits a desired biological or pharmacological activity but may have suboptimal characteristics, such as low potency, poor selectivity, or unfavorable pharmacokinetic properties. The process of lead optimization involves chemically modifying the lead compound to create more effective and safer drug candidates. Chemical intermediates are the molecular building blocks used to synthesize these more complex lead compounds and their derivatives.
Simple aromatic compounds are frequently used as starting materials or intermediates in medicinal chemistry. Their rigid structures provide a defined orientation for functional groups that interact with biological targets like enzymes and receptors. Benzenesulfonic acid derivatives, in particular, are a well-established class of compounds in pharmaceutical science. The sulfonamide group (a derivative of sulfonic acid) is a key feature in a wide range of drugs, including antibiotics (sulfonamides), diuretics, and anticonvulsants.
Theoretically, this compound could serve as a versatile intermediate in drug discovery research for several reasons:
Scaffold for Synthesis : It provides a substituted benzene ring that can be elaborated upon.
Introduction of Functionality : The sulfonic acid group can be converted into a sulfonamide, sulfonyl chloride, or other functional groups, which are important for biological activity and for linking to other molecular fragments.
Modulation of Properties : The dimethylamino group can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, which can be crucial for target binding and pharmacokinetic properties.
However, a comprehensive search of scientific and patent literature does not reveal specific instances where this compound is cited as a key intermediate or a foundational lead compound in prominent drug discovery campaigns. While its isomer, 4-(Dimethylamino)benzenesulfonic acid (p-Dimethylaminobenzenesulfonic acid), and other related benzenesulfonic acids are used in the synthesis of dyes and some pharmaceutical agents, the specific role of the 2-isomer in lead compound development is not well-documented in publicly accessible research.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-(Dimethylamino)benzenesulfonic acid |
| p-Dimethylaminobenzenesulfonic acid |
| Lysine |
| Aspartic Acid |
| Glutamic Acid |
| Cysteine |
| Tyrosine |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The traditional synthesis of aminobenzenesulfonic acids, such as the sulfonation of aniline with concentrated sulfuric acid, often involves harsh conditions and the generation of significant waste. wikipedia.orgrsc.org Future research is focused on developing greener, more efficient synthetic pathways for 2-(Dimethylamino)benzenesulfonic acid that prioritize selectivity and atom economy. Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org Addition and rearrangement reactions are considered 100% atom-economical by definition, while substitutions and eliminations are inherently less efficient. rsc.org
A primary goal is to move away from stoichiometric reagents toward catalytic systems. rsc.org For instance, replacing large volumes of sulfuric acid with solid acid catalysts or milder sulfonating agents could reduce waste and improve the regioselectivity of the sulfonation, favoring the desired ortho-isomer. Research into ultrasonically assisted synthesis, which has been shown to improve yields and reduce reaction times for aromatic sulfonation under Vilsmeier-Haack conditions, presents another promising avenue. scirp.org The development of such catalyst-free or highly efficient catalytic methods aligns with the broader goals of sustainable chemistry, aiming to minimize byproducts and energy consumption. buecher.de
| Parameter | Traditional Route (e.g., Concentrated H₂SO₄) | Potential "Green" Route (e.g., Catalytic) |
|---|---|---|
| Reagents | N,N-dimethylaniline, excess concentrated or fuming sulfuric acid. wikipedia.orggoogle.com | N,N-dimethylaniline, catalytic amount of a solid acid or alternative sulfonating agent. rsc.org |
| Conditions | High temperatures, harsh acidic environment. wikipedia.org | Milder reaction conditions, potentially lower temperatures. buecher.de |
| Atom Economy | Low, due to excess acid and water byproduct. rsc.org | Higher, minimizing stoichiometric waste. jk-sci.com |
| Selectivity | Often produces a mixture of ortho- and para-isomers, requiring separation. | Potentially high regioselectivity for the ortho-product through catalyst design. |
| Environmental Impact | Generates large volumes of acidic waste requiring neutralization and disposal. rsc.org | Reduced waste stream, reusable catalyst, lower energy consumption. jk-sci.com |
Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Optimizing novel synthetic routes requires a deep understanding of reaction kinetics and mechanisms. The development of advanced spectroscopic techniques for in-situ, real-time monitoring is critical. Traditional off-line analysis is often insufficient for capturing transient intermediates or precisely controlling reaction endpoints. Modern process analytical technology (PAT) offers powerful tools to track reactions as they occur.
For the synthesis of this compound, techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed to monitor the sulfonation process by tracking the appearance of characteristic peaks for the sulfonic acid group. rsc.org Direct ionization mass spectrometry techniques, like Probe Electrospray Ionization (PESI) or Low-Temperature Plasma (LTP) probes, enable the real-time tracking of reactants, intermediates, and products without requiring chromatographic separation. shimadzu.comresearchgate.net Furthermore, scanning electrochemical microscopy (SECM) has been used to locally probe and monitor sulfation processes on surfaces, offering insights into reaction kinetics at interfaces. The integration of multiple techniques, such as combining Surface Plasmon Resonance (SPR) for mass changes with field-effect transistors for charge variations, could provide a multi-faceted, real-time view of the reaction dynamics. acs.org
| Technique | Principle | Application in Synthesis Monitoring |
|---|---|---|
| ATR-FTIR | Measures infrared absorption of functional groups at a crystal-sample interface. rsc.org | In-situ tracking of the formation of the S=O and O-H bonds of the sulfonic acid group and the disappearance of aromatic C-H bonds. rsc.org |
| Direct Ionization MS (e.g., PESI, DART) | Rapidly ionizes molecules directly from the reaction mixture for mass analysis. shimadzu.com | Real-time detection of the molecular ions of N,N-dimethylaniline (reactant), this compound (product), and any intermediates. |
| Scanning Electrochemical Microscopy (SECM) | A microelectrode scans a surface to map electrochemical reactivity. | Monitoring the sulfonation process on a catalytic surface to understand mechanism and kinetics at the solid-liquid interface. |
| Combined SPR and EG-FET | Simultaneously measures changes in surface mass (SPR) and surface charge (EG-FET). acs.org | Provides comprehensive data on catalyst surface modification and product formation during heterogeneous catalysis. |
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. For this compound and its derivatives, AI and ML can be applied in several key areas.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of novel derivatives. researchgate.net By training ML algorithms on datasets of known sulfonated compounds, it is possible to predict properties such as acidity (pKa), solubility, and thermal stability for new, unsynthesized molecules. mdpi.com This predictive power significantly reduces the need for laborious trial-and-error experimentation. Deep learning models, for instance, have shown success in predicting complex properties from molecular structures for pharmaceutical formulations. mdpi.comnih.gov Furthermore, generative AI models can be employed in de novo design, creating entirely new molecular structures based on desired property profiles. This could lead to the design of this compound derivatives optimized for specific applications, such as enhanced catalytic activity or specific biological interactions.
| ML Application | Description | Example Input Descriptors | Predicted Property |
|---|---|---|---|
| QSPR Modeling | Develops statistical models correlating molecular structure with specific properties. researchgate.net | Molecular Weight, XLogP, Hydrogen Bond Donor/Acceptor Count, Topological Polar Surface Area. mdpi.com | Aqueous Solubility, pKa, Melting Point. |
| Generative Design | Uses AI to generate novel molecular structures with desired characteristics. | Target property ranges (e.g., pKa between 2-3, high water solubility). | New chemical structures of derivatives optimized for specific functions. |
| Reaction Optimization | Predicts optimal reaction conditions (temperature, catalyst, solvent) to maximize yield and selectivity. | Reactant structures, catalyst type, temperature, pressure, solvent properties. | Reaction Yield, Selectivity (ortho- vs. para-isomer). |
| Surfactant Property Prediction | Uses models like graph neural networks (GNNs) to predict surfactant behavior. digitellinc.com | Molecular graph representation of the derivative structure. | Hydrophile-Lipophile Balance (HLB), Critical Micelle Concentration (CMC). digitellinc.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biomedical Engineering
The bifunctional nature of this compound makes it a compelling building block for interdisciplinary research. Its isomers and related compounds have already found applications in diverse fields, suggesting a broad potential for the 2-substituted version.
In materials science , related aminobenzenesulfonic acids are used to synthesize functional materials. For example, 3-aminobenzenesulfonic acid is a monomer for cytocompatible sulfonated polyanilines, which are conductive polymers with biomedical applications. sigmaaldrich.com 4-aminobenzenesulfonic acid has been used as an interlayer to modulate the interface in high-performance perovskite solar cells and as a functional group for heterogeneous catalysts. researcher.liferesearchgate.net The unique steric and electronic properties of the this compound isomer could lead to novel conductive polymers with tailored solubility and conductivity or new solid acid catalysts with unique activity.
In biomedical engineering , the sulfonic acid group imparts high water solubility, while the tertiary amine can interact with biological targets. 3-aminobenzenesulfonic acid has been used to fabricate novel glucose biosensors. sigmaaldrich.com Patents have been filed for other aminobenzenesulfonic acid derivatives as potential agents for protecting cardiac muscle from ischemia. google.com This suggests that derivatives of this compound could be explored as scaffolds for new therapeutic agents or as functional components in biosensors and other medical devices.
Design of Smart Materials Incorporating this compound Moieties
Smart materials, which respond to external stimuli like pH, temperature, or light, are at the forefront of materials science. researchgate.net The zwitterionic nature of this compound, possessing both an acidic and a basic group, makes it an ideal candidate for incorporation into pH-responsive smart materials. researchgate.net Polymers containing sulfonic acid groups are known to exhibit pH-sensitive behavior and high proton conductivity. mdpi.comrsc.org
By incorporating this compound moieties into polymer backbones, it is possible to create "smart" hydrogels that swell or shrink dramatically with changes in ambient pH. This property is valuable for applications in controlled drug delivery, where a drug could be released in the specific pH environment of a target tissue.
Furthermore, the structure is analogous to sulfobetaines, a class of zwitterionic compounds known for their exceptional anti-fouling properties, which resist the non-specific adsorption of proteins and cells. researchgate.netnih.govmdpi.com Materials incorporating sulfobetaine moieties are highly hydrophilic and are used to create non-fouling surfaces for biomedical implants and marine coatings. nih.govmdpi.com Research into incorporating this compound into polymers could lead to a new class of smart materials with both pH-responsiveness and excellent anti-fouling or switchable wetting characteristics. rsc.org
| Smart Material Type | Functional Principle | Potential Application |
|---|---|---|
| pH-Responsive Hydrogels | The protonation/deprotonation of the amino and sulfonic acid groups at different pH values causes changes in polymer chain conformation and swelling. researchgate.net | Controlled drug delivery systems, biosensors, actuators. |
| Anti-Fouling Surfaces | The zwitterionic nature creates a tightly bound hydration layer that acts as a physical and energetic barrier to protein and cell adhesion. mdpi.com | Coatings for medical implants, marine equipment, and water filtration membranes. |
| Proton-Conductive Membranes | The sulfonic acid groups provide a pathway for proton transport. rsc.org | Electrolytes for fuel cells and batteries. mdpi.com |
| Switchable Wettability Surfaces | The zwitterionic surface can change its wetting properties in response to stimuli like surfactant solutions, switching between hydrophilic and more hydrophobic states. rsc.org | "Lab-on-a-chip" devices, smart textiles, and self-cleaning surfaces. |
Q & A
Q. What are the key synthetic methodologies for preparing 2-(dimethylamino)benzenesulfonic acid?
The synthesis typically involves sulfonation of dimethylamino-substituted benzene derivatives. For example, benzenesulfonic acid derivatives are often synthesized via sulfonation using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (80–120°C). Diazotization and coupling reactions may follow to introduce functional groups . Optimization of reaction conditions (e.g., stoichiometry, temperature) is critical to minimize side products like over-sulfonated species.
Q. How can the solubility and stability of this compound be optimized for aqueous-phase reactions?
Solubility in aqueous systems is influenced by pH and counterion selection. For instance, sodium or potassium salts of sulfonic acids generally exhibit higher water solubility. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring under acidic/alkaline conditions) and thermal analysis (TGA/DSC) to identify decomposition thresholds .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., dimethylamino and sulfonic acid group positions) via H and C NMR.
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion verification.
- FTIR : Identify sulfonic acid S=O stretches (~1350–1200 cm) and dimethylamino C-N vibrations (~1250 cm).
- Elemental analysis : Validate purity and stoichiometry .
Q. What are the common side reactions during derivatization of this compound?
Over-sulfonation, oxidation of the dimethylamino group, and hydrolysis under acidic conditions are frequent issues. Mitigation strategies include using protective groups (e.g., acetyl for amines) during sulfonation and maintaining inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can map electron density distributions, highlighting nucleophilic/electrophilic sites. For example, the sulfonic acid group’s electron-withdrawing effect may activate the aromatic ring for electrophilic substitution at specific positions. Molecular dynamics simulations can further predict solvation effects in catalytic environments .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from polymorphic forms or residual solvents. Use:
Q. How does the compound interact with biological macromolecules, and how can this be quantified?
Studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities to proteins (e.g., serum albumin). Fluorescence quenching assays may reveal interactions with DNA or enzymes. For example, methyl orange (a structurally related sulfonic acid dye) shows pH-dependent binding to proteins, which can be extrapolated to dimethylamino derivatives .
Q. What strategies improve the compound’s efficacy in photodynamic therapy or catalysis?
Functionalization with light-sensitive groups (e.g., azo moieties) or metal-coordination sites (e.g., pyridyl substituents) enhances applications. For catalysis, immobilization on mesoporous silica or graphene oxide improves recyclability and surface area. Photostability studies under UV/Vis irradiation are essential for optimizing performance .
Q. How can synthetic byproducts be identified and minimized during large-scale production?
Advanced chromatographic techniques (UHPLC-MS/MS) and process analytical technology (PAT) enable real-time monitoring. For example, byproducts like sulfone derivatives or dimerized species can be quantified and suppressed via controlled reagent addition rates .
Q. What are the environmental implications of releasing this compound, and how can its ecotoxicity be assessed?
Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and aquatic toxicity assays (e.g., Daphnia magna immobilization). Computational tools like ECOSAR predict toxicity based on QSAR models, while HPLC-MS/MS tracks environmental persistence in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
